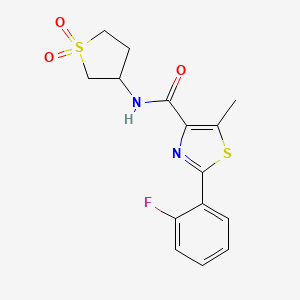![molecular formula C28H21N5 B5109063 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine](/img/structure/B5109063.png)
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is a complex organic compound that features a benzimidazole moiety linked to a naphthalene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Diazotization: The benzimidazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with naphthalen-1-ylnaphthalen-2-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for diazotization and coupling reactions to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by intercalating into the DNA strands.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity: Inhibits viral replication by targeting viral polymerases.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine
- **2-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
Uniqueness
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in its applications compared to other similar compounds .
Propiedades
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-33-26-16-7-6-14-24(26)30-28(33)32-31-27-22-13-5-3-10-20(22)17-18-25(27)29-23-15-8-11-19-9-2-4-12-21(19)23/h2-18,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMUSMMEACDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide](/img/structure/B5108992.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5108996.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)
![2-cyano-N-[(Z)-[3-methoxy-4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide](/img/structure/B5109031.png)

![N-(3-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B5109043.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5109057.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5109071.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5109074.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5109081.png)
